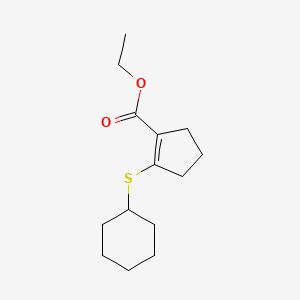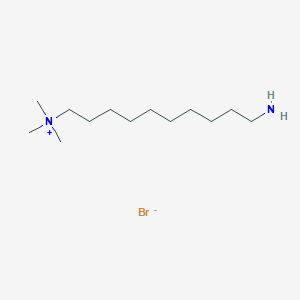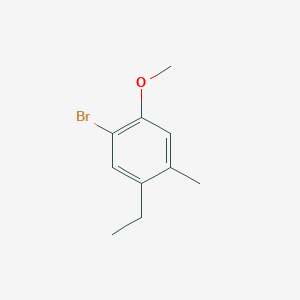![molecular formula C17H18N2O3 B12525807 Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate CAS No. 676552-20-8](/img/structure/B12525807.png)
Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate is a complex organic compound known for its unique structure and reactivity. This compound features a tert-butyl group, a hydrazinyl linkage, and a benzoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate typically involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of piperidine as a catalyst. The reaction is carried out in toluene at elevated temperatures (around 145°C) for several hours. After the reaction, the mixture is treated with acetic anhydride and then extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoate and cyclohexadiene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as halides and amines are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinyl linkage allows it to form stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. Additionally, its benzoate moiety can interact with cellular membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar structure but with a methyl group instead of a tert-butyl group.
2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Shares the cyclohexadiene moiety but differs in functional groups.
Uniqueness
Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate is unique due to its combination of a tert-butyl group, hydrazinyl linkage, and benzoate moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
676552-20-8 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
tert-butyl 4-[(4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)12-4-6-13(7-5-12)18-19-14-8-10-15(20)11-9-14/h4-11,20H,1-3H3 |
InChI Key |
AFIVFHCRMOLZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)



![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)

![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)

![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)

![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)
